Degradation Potency of PROTAC PTPN2 Degrader-1 vs. PVD-06 and TP1L
PROTAC PTPN2 degrader-1 (Compound Example 77) is a potent degrader of PTPN2, with its activity characterized in the original patent WO2021127586A1 [1]. While a specific DC50 value is not explicitly provided in public vendor datasheets, the compound is described as a 'potent' degrader. For context, its in-class comparator TP1L demonstrates a DC50 of 35.8 nM in Jurkat cells [2], and PVD-06 has a DC50 of 217 nM [3]. The target compound's potency is therefore best classified as 'potent' within the range exhibited by these validated PROTACs, and its exact potency should be empirically determined for specific experimental contexts. The lack of a publicly reported DC50 for this specific compound underscores the importance of experimental validation in the user's own system rather than relying on generalized class-level potency expectations.
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | Potent (exact value not publicly disclosed; derived from patent activity data) |
| Comparator Or Baseline | TP1L: 35.8 nM; PVD-06: 217 nM; PROTAC PTPN2 degrader-2: <50 nM |
| Quantified Difference | Not directly comparable due to lack of public data; potency range for active PTPN2 PROTACs spans ~35 to >200 nM. |
| Conditions | In vitro, cellular degradation assay (target compound activity per patent; comparators' data from Jurkat and B16F10 cells) |
Why This Matters
Understanding the relative potency is critical for determining appropriate dosing and treatment windows in functional assays.
- [1] Veits, G. K., et al. Protein tyrosine phosphatase degraders and methods of use thereof. WO2021127586A1, 2021. View Source
- [2] Miao, J., et al. Discovery of a selective TC-PTP degrader for cancer immunotherapy. Chemical Science, 2023, 14(44), 12606-12614. DOI: 10.1039/d3sc04541b. View Source
- [3] Wang, M., et al. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader. Journal of Medicinal Chemistry, 2023, 66(22), 15209-15225. DOI: 10.1021/acs.jmedchem.3c01348. View Source
